molecular formula C20H24ClN3O5S B11282285 2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3,5-dimethoxyphenyl)acetamide

2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B11282285
M. Wt: 453.9 g/mol
InChI Key: HPCDSOIZNGYXNE-UHFFFAOYSA-N
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Description

2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3,5-dimethoxyphenyl)acetamide is a complex organic compound with a molecular formula of C20H24ClN3O5S . This compound is characterized by its unique structure, which includes a thiadiazine ring, a chlorobenzyl group, and a dimethoxyphenyl acetamide moiety. It has a significant molecular weight of 453.940 Da .

Chemical Reactions Analysis

2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3,5-dimethoxyphenyl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3,5-dimethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets involved are still under investigation, but it is believed to modulate cellular processes through its unique chemical structure .

Comparison with Similar Compounds

Similar compounds to 2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3,5-dimethoxyphenyl)acetamide include other thiadiazine derivatives and chlorobenzyl-containing compounds. These compounds share structural similarities but may differ in their biological activities and chemical properties.

Properties

Molecular Formula

C20H24ClN3O5S

Molecular Weight

453.9 g/mol

IUPAC Name

2-[6-[(2-chlorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]-N-(3,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C20H24ClN3O5S/c1-28-17-10-16(11-18(12-17)29-2)22-20(25)14-24-9-5-8-23(30(24,26)27)13-15-6-3-4-7-19(15)21/h3-4,6-7,10-12H,5,8-9,13-14H2,1-2H3,(H,22,25)

InChI Key

HPCDSOIZNGYXNE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=CC=C3Cl)OC

Origin of Product

United States

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